![molecular formula C22H14 B12091677 Naphthalene, 2,2'-(1,2-ethynediyl)bis- CAS No. 20199-35-3](/img/structure/B12091677.png)
Naphthalene, 2,2'-(1,2-ethynediyl)bis-
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Overview
Description
Naphthalene, 2,2’-(1,2-ethynediyl)bis-, also known as Di(2-naphthyl)acetylene, is an organic compound with the molecular formula C22H14 and a molecular weight of 278.35 g/mol . This compound is characterized by the presence of two naphthalene units connected by an ethynediyl bridge, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2,2’-(1,2-ethynediyl)bis- typically involves the coupling of two naphthalene units via an ethynediyl bridge. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-iodonaphthalene with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.
Industrial Production Methods
Industrial production of Naphthalene, 2,2’-(1,2-ethynediyl)bis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 2,2’-(1,2-ethynediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethynediyl bridge to an ethylene bridge, altering the compound’s properties.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
Naphthalene, 2,2'-(1,2-ethynediyl)bis- serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex compounds through various chemical reactions, such as cross-coupling reactions and cycloadditions. These reactions are essential in the development of pharmaceuticals and advanced materials.
Case Study: Synthesis of Functionalized Polymers
In recent research, naphthalene derivatives have been utilized to synthesize functionalized polymers with enhanced properties for electronic applications. The incorporation of naphthalene units improved the conductivity and thermal stability of the resulting materials.
Material Science
Development of Advanced Materials
The unique structural features of naphthalene, 2,2'-(1,2-ethynediyl)bis- enable its use in creating advanced materials such as organic photovoltaics and organic light-emitting diodes (OLEDs). The compound's ability to facilitate charge transport makes it suitable for these applications.
Data Table: Comparison of Material Properties
Property | Naphthalene, 2,2'-(1,2-ethynediyl)bis- | Other Naphthalene Derivatives |
---|---|---|
Conductivity | High | Moderate |
Thermal Stability | Excellent | Varies |
Solubility in Solvents | Moderate | High |
Antimicrobial Properties
Research indicates that naphthalene derivatives exhibit varying degrees of biological activity. Specifically, studies have shown that certain derivatives possess antimicrobial properties that could be harnessed for developing new antibiotics or antiseptics .
Case Study: Toxicological Assessments
A study evaluated the toxicological effects of naphthalene derivatives on human cell lines. Results indicated that while some derivatives were cytotoxic at high concentrations, others showed potential as therapeutic agents due to their selective toxicity towards cancer cells .
Environmental Chemistry
Environmental Impact Studies
Naphthalene and its derivatives are often studied for their environmental impact due to their persistence and potential toxicity. Understanding their interactions with radical species is crucial for assessing their ecological effects.
Case Study: Reaction with Hydroxyl Radicals
Research has demonstrated that naphthalene compounds can react with hydroxyl radicals, leading to various oxidation products. This reaction pathway is significant for modeling the degradation processes of these compounds in the environment .
Mechanism of Action
The mechanism of action of Naphthalene, 2,2’-(1,2-ethynediyl)bis- involves its interaction with various molecular targets and pathways. The ethynediyl bridge and naphthalene units allow the compound to interact with enzymes, receptors, and other biomolecules, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Naphthalene, 2,2’-(1,2-ethynediyl)bis- can be compared with other similar compounds, such as:
Naphthalene, 1,1’-(1,2-ethanediyl)bis-: This compound has an ethylene bridge instead of an ethynediyl bridge, resulting in different chemical and physical properties.
Naphthalene, 2,2’-(1,2-ethanediyl)bis-: Similar to the previous compound but with variations in the substitution pattern on the naphthalene rings.
The uniqueness of Naphthalene, 2,2’-(1,2-ethynediyl)bis- lies in its ethynediyl bridge, which imparts distinct electronic and structural characteristics compared to its analogs.
Biological Activity
Naphthalene, 2,2'-(1,2-ethynediyl)bis- is a polycyclic aromatic hydrocarbon (PAH) with significant biological activity due to its structural characteristics. This compound consists of two naphthalene units linked by a 1,2-ethynediyl group, which enhances its chemical reactivity and potential applications in medicinal chemistry and materials science. This article reviews the biological activities associated with this compound, emphasizing its cytotoxicity, antimicrobial properties, and mechanisms of action.
Structural Characteristics
The unique structure of naphthalene, 2,2'-(1,2-ethynediyl)bis- contributes to its biological properties. The ethynediyl linkage between two naphthalene units alters the electronic properties of the molecule, potentially affecting its interaction with biological targets.
Compound Name | Structure Type | Unique Features |
---|---|---|
Naphthalene | Polycyclic Aromatic Hydrocarbon | Simplest form with two fused benzene rings |
Anthracene | Polycyclic Aromatic Hydrocarbon | Contains three fused benzene rings |
Phenanthrene | Polycyclic Aromatic Hydrocarbon | Contains three fused rings but different arrangement |
Naphthalene, 2,2'-(1,2-ethynediyl)bis- | Polycyclic Aromatic Hydrocarbon | Specific ethynediyl linkage enhances reactivity |
Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthalene derivatives. For instance, a study focusing on naphthalene-substituted triazole spirodienones revealed that one derivative exhibited remarkable in vitro cytotoxic activity against MDA-MB-231 breast cancer cells. This compound induced cell cycle arrest and apoptosis at low concentrations (1 µM) and showed no apparent toxicity in acute toxicity assays at doses up to 20 mg/kg in mice .
Table: Cytotoxic Effects on MDA-MB-231 Cells
Compound | Concentration (µM) | G1 Phase (%) | S Phase (%) | Induced Apoptosis (%) |
---|---|---|---|---|
Control | - | 74.39 | 19.84 | - |
Compound 6a | 1 | 39.14 | 36.99 | Dose-dependent |
Compound 8c | 1 | 55.31 | 21.86 | Dose-dependent |
The study indicated that these compounds could effectively induce apoptosis in a dose-dependent manner, suggesting their potential as therapeutic agents against breast cancer .
Antimicrobial Properties
The biological activity of naphthalene and its derivatives extends to antimicrobial effects. Naphthalene itself has been associated with various toxicological effects; however, specific derivatives have demonstrated promising antimicrobial activity. For example, some derivatives exhibit efficacy against bacterial strains and fungi by disrupting cellular processes or inhibiting growth.
The mechanisms underlying the biological activity of naphthalene derivatives are diverse:
- Cell Cycle Arrest: Compounds can induce cell cycle arrest in cancer cells by affecting key regulatory proteins.
- Apoptosis Induction: Many derivatives trigger programmed cell death through intrinsic pathways involving mitochondrial dysfunction.
- Antimicrobial Action: The disruption of bacterial cell membranes or inhibition of essential metabolic pathways leads to antimicrobial effects.
Environmental and Toxicological Considerations
While exploring the biological activities of naphthalene derivatives is crucial for therapeutic development, it is equally important to consider their environmental impact and toxicity profiles. Naphthalene itself is known to cause respiratory issues and hemolytic anemia in humans and animals. Therefore, ongoing research is necessary to evaluate the safety and environmental implications of using these compounds in clinical settings.
Properties
CAS No. |
20199-35-3 |
---|---|
Molecular Formula |
C22H14 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-(2-naphthalen-2-ylethynyl)naphthalene |
InChI |
InChI=1S/C22H14/c1-3-7-21-15-17(11-13-19(21)5-1)9-10-18-12-14-20-6-2-4-8-22(20)16-18/h1-8,11-16H |
InChI Key |
ZDEUEHNALWDIPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C#CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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